![molecular formula C7H4BrN3O B1471103 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 1379345-98-8](/img/structure/B1471103.png)
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one
Overview
Description
“8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyrimidine derivatives, including structures similar to 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one, are pivotal in medicinal and pharmaceutical industries due to their extensive applicability and bioavailability. Recent studies have focused on synthesizing pyrimidine scaffolds using diversified hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, underlining the importance of these compounds in developing lead molecules for future therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Evaluation
Pyrido[4,3-d]pyrimidines have been the subject of extensive biological evaluation due to their potential therapeutic benefits. Different multi-component reactions leading to these compounds have been explored, highlighting their significance in creating novel strategies for future research in this area (Yadav & Shah, 2022).
Anti-inflammatory and Anticancer Properties
Research on pyrimidine derivatives has shown that they possess potent anti-inflammatory effects by inhibiting the expression of critical inflammatory mediators. This underlines their potential in developing new anti-inflammatory agents (Rashid et al., 2021). Additionally, pyrimidine-based scaffolds have demonstrated significant anticancer activities, suggesting their role as future drug candidates in oncology (Kaur et al., 2014).
Medicinal Chemistry and Drug Design
The versatile scaffold of pyrimidine has been extensively studied for its medicinal and biological potential, showcasing a broad spectrum of activities including anticancer, anti-HIV, and antibacterial. This highlights the ongoing interest and potential for new drug discovery based on pyrimidine analogs (JeelanBasha & Goudgaon, 2021).
Future Directions
The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one” and similar compounds may have potential for future therapeutic applications.
Mechanism of Action
Biochemical Pathways
It is known that pyrido[4,3-d]pyrimidines have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . This suggests that the compound may be involved in the pterin metabolism pathway, but more research is needed to confirm this and to understand the downstream effects.
properties
IUPAC Name |
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7(12)4-1-9-3-11-6(4)5/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNMOCHMSXKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379345-98-8 | |
Record name | 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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